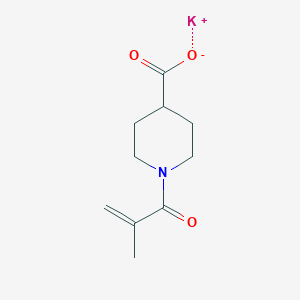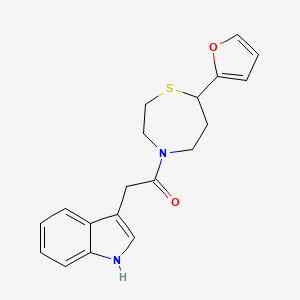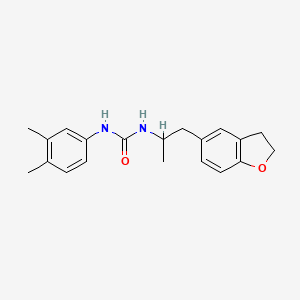![molecular formula C13H10ClNO3 B2794150 2-[(4-Chlorophenyl)methoxy]pyridine-3-carboxylic acid CAS No. 1469351-94-7](/img/structure/B2794150.png)
2-[(4-Chlorophenyl)methoxy]pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(4-Chlorophenyl)methoxy]pyridine-3-carboxylic acid” is an organic compound with a molecular weight of 263.68 . It is a derivative of pyridinecarboxylic acid, which is a group of organic compounds that are monocarboxylic derivatives of pyridine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H10ClNO3/c14-10-5-3-9(4-6-10)8-18-12-11(13(16)17)2-1-7-15-12/h1-7H,8H2,(H,16,17) . This indicates that the compound has a complex structure involving a pyridine ring, a carboxylic acid group, and a chlorophenyl group.
Aplicaciones Científicas De Investigación
Organic Synthesis and Medicinal Chemistry
This compound is utilized in the synthesis of complex organic molecules. Its structure, featuring a pyridine ring and a chlorophenyl group, makes it a valuable intermediate in constructing pharmacologically active molecules. For instance, it can be used to create indole derivatives, which are prevalent in a variety of therapeutic agents .
Suzuki–Miyaura Cross-Coupling Reactions
In the field of catalysis, this compound can act as a precursor for boron reagents used in Suzuki–Miyaura cross-coupling reactions. These reactions are pivotal for forming carbon-carbon bonds, a fundamental step in the synthesis of many organic compounds, including pharmaceuticals and polymers .
Agricultural Chemistry
While direct applications in agriculture are not extensively documented, the chemical’s role in synthetic chemistry could contribute to the development of new agrochemicals. Its potential to form various boron reagents could lead to the creation of novel pesticides or herbicides through Suzuki–Miyaura coupling .
Material Science
Compounds like 2-[(4-Chlorophenyl)methoxy]pyridine-3-carboxylic acid can be used to synthesize materials with specific electronic properties. These materials might be useful in creating components for electronic devices or as part of polymeric materials with unique characteristics.
Environmental Science
The compound’s derivatives could be explored for environmental applications, such as the development of sensors for pollutant detection. Its structural features may allow for the creation of binding sites specific to certain environmental toxins .
Analytical Chemistry
In analytical chemistry, derivatives of this compound could serve as standards or reagents in chromatographic methods or mass spectrometry, aiding in the identification and quantification of various substances .
Biochemistry
The compound’s role in the synthesis of bioactive molecules means it could be instrumental in studying biochemical pathways or in the development of probes for understanding enzyme mechanisms .
Pharmacology
Finally, in pharmacology, this compound’s derivatives could be used to synthesize new drug candidates with potential antiviral, anti-inflammatory, or anticancer activities. Its molecular framework is conducive to creating compounds that interact with a wide range of biological targets .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)methoxy]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c14-10-5-3-9(4-6-10)8-18-12-11(13(16)17)2-1-7-15-12/h1-7H,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGMDZBXEWVRBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OCC2=CC=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1469351-94-7 |
Source


|
| Record name | 2-[(4-chlorophenyl)methoxy]pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2794069.png)


![1-(Oxiran-2-yl)-2-oxabicyclo[2.2.1]heptane](/img/structure/B2794072.png)

![9-((4-(2-ethoxybenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2794079.png)



![4-[(2-Methoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B2794086.png)
![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2794087.png)
![Benzyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2794088.png)
![1-[4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2794090.png)